Cas no 609-63-2 (benzenesulfonamide, 2-amino-4-methyl- (9ci))
benzenesulfonamide, 2-amino-4-methyl- (9ci) Chemical and Physical Properties
Names and Identifiers
-
- benzenesulfonamide, 2-amino-4-methyl- (9ci)
- 2-amino-4-methylbenzenesulfonamide
- Benzenesulfonamide, 2-amino-4-methyl-
- 4-methyl-2-aminobenzenesulfonamide
- 609-63-2
- DTXSID70465849
- NECSZWFYSDDJSW-UHFFFAOYSA-N
- 2-azanyl-5-methyl-benzenesulfonamide
- DB-274166
- A832971
- SCHEMBL1629218
- AKOS009406744
- STL190823
- 2-azanyl-4-methyl-benzenesulfonamide
- GS0963
- CS-0365042
-
- Inchi: 1S/C7H10N2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
- InChI Key: NECSZWFYSDDJSW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1N)(N)(=O)=O
Computed Properties
- Exact Mass: 186.04629874g/mol
- Monoisotopic Mass: 186.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 94.6Ų
benzenesulfonamide, 2-amino-4-methyl- (9ci) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012456-250mg |
2-Amino-4-methylbenzenesulfonamide |
609-63-2 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A010012456-500mg |
2-Amino-4-methylbenzenesulfonamide |
609-63-2 | 97% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A010012456-1g |
2-Amino-4-methylbenzenesulfonamide |
609-63-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435712-1g |
2-Amino-4-methylbenzenesulfonamide |
609-63-2 | 98% | 1g |
¥23077.00 | 2024-05-07 |
benzenesulfonamide, 2-amino-4-methyl- (9ci) Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on benzenesulfonamide, 2-amino-4-methyl- (9ci)
Recent Advances in the Study of Benzenesulfonamide, 2-amino-4-methyl- (9CI) (CAS: 609-63-2) in Chemical Biology and Pharmaceutical Research
Benzenesulfonamide, 2-amino-4-methyl- (9CI) (CAS: 609-63-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its sulfonamide functional group and amino-methyl substitution, has been explored for its biological activities, including enzyme inhibition and antimicrobial properties. Recent studies have focused on its role as a scaffold for designing novel therapeutic agents, particularly in the context of targeting specific enzymes involved in disease pathways.
One of the key areas of research involving benzenesulfonamide, 2-amino-4-methyl- (9CI) is its interaction with carbonic anhydrases (CAs), a family of enzymes that play critical roles in physiological processes such as pH regulation and CO2 hydration. Recent findings suggest that derivatives of this compound exhibit selective inhibition against specific CA isoforms, making them promising candidates for treating conditions like glaucoma, epilepsy, and cancer. For instance, a 2023 study demonstrated that modifications to the benzenesulfonamide core could enhance binding affinity and isoform selectivity, thereby reducing off-target effects.
In addition to its enzyme inhibitory properties, benzenesulfonamide, 2-amino-4-methyl- (9CI) has been investigated for its antimicrobial potential. A 2022 publication highlighted its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound's mechanism of action involves disruption of bacterial cell wall synthesis, offering a new avenue for developing antibiotics with reduced resistance profiles. Further research is underway to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential.
The synthesis and structural optimization of benzenesulfonamide, 2-amino-4-methyl- (9CI) have also been a focal point of recent research. Advances in synthetic chemistry, such as microwave-assisted reactions and green chemistry approaches, have enabled more efficient and environmentally friendly production of this compound and its derivatives. A 2023 paper reported a novel one-pot synthesis method that significantly reduced reaction times and improved yields, paving the way for large-scale production and further pharmacological testing.
Despite these promising developments, challenges remain in the clinical translation of benzenesulfonamide, 2-amino-4-methyl- (9CI)-based therapeutics. Issues such as metabolic stability, toxicity, and drug-drug interactions need to be addressed through comprehensive preclinical studies. Ongoing research aims to tackle these hurdles by employing computational modeling and high-throughput screening to identify the most viable candidates for further development.
In conclusion, benzenesulfonamide, 2-amino-4-methyl- (9CI) (CAS: 609-63-2) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in enzyme inhibition and antimicrobial therapy, coupled with advances in synthetic methodologies, underscore its potential as a lead compound for drug discovery. Future studies will likely focus on refining its pharmacological properties and exploring its utility in treating a broader range of diseases.
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